molecular formula C12H15N3 B12968128 4-(1,8-Naphthyridin-2-yl)butan-1-amine

4-(1,8-Naphthyridin-2-yl)butan-1-amine

Cat. No.: B12968128
M. Wt: 201.27 g/mol
InChI Key: LIZBRWFBDIXXLR-UHFFFAOYSA-N
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Description

4-(1,8-Naphthyridin-2-yl)butan-1-amine is a nitrogen-containing heterocyclic compound featuring a 1,8-naphthyridine core linked to a butan-1-amine chain. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with two fused pyridine-like rings, conferring unique electronic properties and metal-binding capabilities due to its electron-deficient nature. The butan-1-amine chain introduces a flexible aliphatic moiety, which may enhance solubility and facilitate interactions with biological targets or materials.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(1,8-naphthyridin-2-yl)butan-1-amine

InChI

InChI=1S/C12H15N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h3-4,6-7,9H,1-2,5,8,13H2

InChI Key

LIZBRWFBDIXXLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 4-(1,8-Naphthyridin-2-yl)butan-1-amine, can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Naphthyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .

Mechanism of Action

The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to bacterial enzymes or cancer cell receptors, inhibiting their function and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) and aromatic substituents (e.g., bromophenyl, thienyl) correlate with higher melting points, likely due to enhanced intermolecular interactions.
  • Synthetic Efficiency : Bulky substituents (e.g., isopropyl in 3i) drastically reduce yields, highlighting steric challenges in synthesis.
  • Functional Diversity : Thienyl and methoxyphenyl groups introduce opportunities for π-π stacking or hydrogen bonding, which could influence biological activity or material properties.

Heterocycle Variants: Quinoxaline Derivative

4-(Quinoxalin-2-yl)butan-1-amine (CAS: 61573-29-3) replaces the 1,8-naphthyridine core with a quinoxaline system, a smaller bicyclic heteroaromatic structure with two adjacent nitrogen atoms. Comparative

Property 4-(1,8-Naphthyridin-2-yl)butan-1-amine 4-(Quinoxalin-2-yl)butan-1-amine
Molecular Formula C₁₄H₁₆N₃ (estimated) C₁₂H₁₅N₃
Molecular Weight ~238.3 g/mol (estimated) 201.27 g/mol
Key Structural Feature Larger, electron-deficient core Smaller, planar quinoxaline core
Commercial Availability Not reported Discontinued

Key Observations :

  • Size and Solubility: The naphthyridine derivative’s larger core may reduce solubility compared to the quinoxaline analogue but could enhance metal-binding or intercalation properties.

Crystallographic Insights

N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine () exhibits a planar structure with a mean C–C bond length of 0.002 Å and a low R factor (0.031), indicative of high crystallographic precision. While direct data for this compound is unavailable, the rigid naphthyridine core likely promotes similar structural stability, whereas the flexible butan-1-amine chain may introduce conformational variability.

Research Implications

The comparative analysis underscores the versatility of 1,8-naphthyridine derivatives in tuning physicochemical and functional properties through substituent modification. The electron-deficient nature of the naphthyridine core distinguishes it from quinoxaline, offering unique opportunities in catalysis or photoluminescent materials. Further studies should explore the biological activity of this compound, leveraging its amine chain for targeted drug delivery or surface functionalization.

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